3-bromo-1H-1,2,4-triazol-5-ol
Overview
Description
3-Bromo-1H-1,2,4-triazol-5-ol is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fifth position of the triazole ring.
Preparation Methods
The synthesis of 3-bromo-1H-1,2,4-triazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with bromine in an aqueous medium can yield this compound . Industrial production methods often involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3-Bromo-1H-1,2,4-triazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding oxo derivatives, while reduction reactions can modify the triazole ring.
Coordination Complex Formation: This compound can act as a ligand to form coordination complexes with transition metals, which are useful in catalysis.
Scientific Research Applications
3-Bromo-1H-1,2,4-triazol-5-ol has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-bromo-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound can inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes . In cancer research, it is believed to inhibit enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazol-5-ol can be compared with other similar compounds such as:
3-Bromo-1H-1,2,4-triazole: Lacks the hydroxyl group at the fifth position, which may affect its reactivity and applications.
5-Bromo-1H-1,2,4-triazole:
3-Amino-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom, which significantly alters its chemical properties and applications.
Properties
IUPAC Name |
3-bromo-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDIOPKANMTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265425 | |
Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-64-7 | |
Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15777-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1H-1,2,4-triazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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